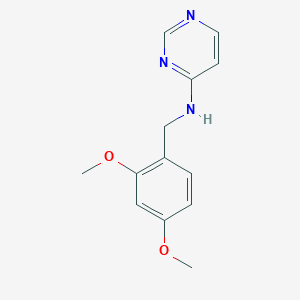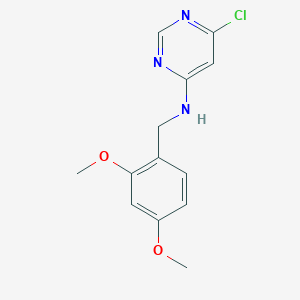![molecular formula C9H12N2O3 B7862175 3-Nitro-4-[(propan-2-yl)amino]phenol](/img/structure/B7862175.png)
3-Nitro-4-[(propan-2-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-[(propan-2-yl)amino]phenol is an organic compound characterized by a nitro group (-NO2) and an isopropylamino group (-NH-(CH3)2) attached to a phenol ring
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-[(propan-2-yl)amino]phenol using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Reduction Reaction: Another method involves the reduction of this compound using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-4-[(propan-2-yl)amino]phenol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron (Fe) or tin (Sn) in hydrochloric acid (HCl).
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Aminophenols: Resulting from reduction reactions.
Halogenated Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
3-Nitro-4-[(propan-2-yl)amino]phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Involvement in oxidative stress pathways, inflammation pathways, and cellular signaling processes.
Comparación Con Compuestos Similares
3-Nitro-4-[(propan-2-yl)amino]benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
3-Nitro-4-[(propan-2-yl)amino]pyrrole: Similar core structure but with a pyrrole ring instead of a phenol ring.
Uniqueness: 3-Nitro-4-[(propan-2-yl)amino]phenol is unique due to its combination of nitro and isopropylamino groups on the phenol ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Would you like to know more about any specific aspect of this compound?
Propiedades
IUPAC Name |
3-nitro-4-(propan-2-ylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)10-8-4-3-7(12)5-9(8)11(13)14/h3-6,10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHUJSTFNZIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-](/img/structure/B7862099.png)

![4-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B7862105.png)






![4-[4-(2-Methylpropyl)phenyl]benzaldehyde](/img/structure/B7862164.png)




